
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is a derivative of xylose, a five-carbon sugar. This compound is characterized by the acetylation of all four hydroxyl groups on the xylopyranose ring, resulting in a molecule with the formula C13H18O9. It is commonly used in organic synthesis and carbohydrate chemistry due to its protective acetyl groups, which prevent premature reactions of the hydroxyl groups .
Biochemical Analysis
Biochemical Properties
The role of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose in biochemical reactions is primarily as a useful research chemical compound used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues
Molecular Mechanism
It is known to be involved in the selective cleavage of the anomeric acetyl groups of acetylated glycosyl residues
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose can be synthesized through the acetylation of D-xylose. The process typically involves the reaction of D-xylose with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding D-xylose.
Glycosylation: The compound can participate in glycosylation reactions to form glycosidic bonds with other molecules.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Glycosylation: Often involves the use of glycosyl donors and acceptors in the presence of a catalyst.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces D-xylose.
Glycosylation: Forms glycosides.
Reduction: Yields deacetylated products.
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex carbohydrate molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As an intermediate in the synthesis of glycosylated drugs, which can improve drug solubility and bioavailability.
Industry: In the production of specialty chemicals and as a precursor for various biochemical compounds.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose primarily involves its role as a protected form of D-xylose. The acetyl groups prevent premature reactions of the hydroxyl groups, allowing for selective reactions at specific sites. This protection is crucial in multi-step organic synthesis, where selective deprotection can be used to achieve desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but derived from glucose.
1,2,3,5-Tetra-O-acetyl-D-ribofuranose: Another acetylated sugar derivative, but with a different ring structure.
Uniqueness
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is unique due to its specific acetylation pattern and its derivation from xylose. This makes it particularly useful in the synthesis of xylose-containing oligosaccharides and glycoconjugates .
Properties
IUPAC Name |
(4,5,6-triacetyloxyoxan-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4049-34-7, 4049-33-6 |
Source


|
| Record name | Ribopyranose, .beta.-D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xylopyranose, .beta.-D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B2899827.png)
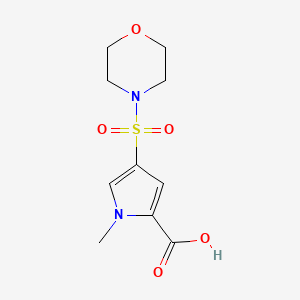
![N-(3,4-dichlorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2899830.png)
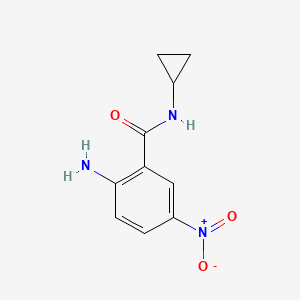

![4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride](/img/structure/B2899835.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2899837.png)
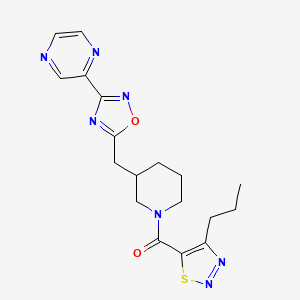

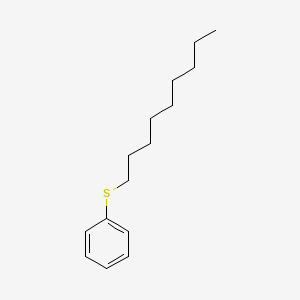
![N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2899844.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2899845.png)
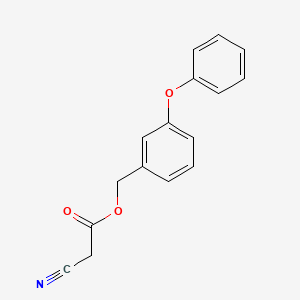
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B2899848.png)
